- Synthesis technology of ciprofloxacin hydrochloride, Yingyong Huagong, 2013, 42(2), 287-290
Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)
93107-08-5 structure
Product Name:Ciprofloxacin monohydrochloride
Numéro CAS:93107-08-5
Le MF:C17H19ClFN3O3
Mégawatts:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999
Update Time:2024-10-26
Ciprofloxacin monohydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
- Ciprofloxacin (hydrochloride)
- Ciprofloxacin HCl
- Ciprofloxacin hydrochloride
- QUINOLINECA RBOX,USP28, EP5ANDBP2002
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
- BAY-o-9867
- ciprofloxacinium chloride
- Cyproxan
- Cipro
- 0MP32MFP6C
- ciprofloxacin hydrochloride (anh.)
- Cetraxal
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
- DSSTox_RID_82545
- DSSTox_CID_27768
- DSSTox
- Ciprofloxacin monohydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Adiflox
- Alcon Cilox
- Bacquinor
- Bactiflox
- Baflox
- BAY-o 9867
- Baycip
- Belmacina
- Bernoflox
- Ciflodal
- Ciflox
- Cifloxin
- Cifran
- Cilab
- Ciloxan
- Cimogal
- Ciplox
- Ciploxx
- Ciplus
- Ciprecu
- Ciprinol
- Cipro (pharmaceutical)
- Cipro optic
- Ciprobay
- Ciprobay Uro
- Ciproben 250
- Ciprobid
- Ciprobiotic
- Ciprocin
- Ciprocinol
- Ciprodar
- Ciprofar
- Ciproflox
- Ciprogis
- Ciprok
- Ciprolin
- Ciprolon
- Cipromax
- Cipromid
- Cipromycin
- Ciproquinol
- Ciprowin
- Ciproxan
- Ciproxin
- BCP13634
- AKOS005111008
- 93107-08-5
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- UNII-0MP32MFP6C
- NSC620634
- BCP14336
- MFCD00079044
- SCHEMBL42310
- ciprofloxacin hydrochloride (anhydrous)
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- SB73037
- Ciprofloxacin (monohydrochloride)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- C2227
- Bay o 9867
- Flociprin
- 93107-08-5 (HCl)
- Tox21_110712
- DTXSID1047788
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- HMS1568G08
- Q-200860
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- CHEBI:310388
- HY-B0356A
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
- Q27105154
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
- 3-Quiolinecarboxylic acid
- CAS-93107-08-5
- Ciprofloxacin hydrochloride (1:X)
- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
- NCGC00016959-01
- KS-5012
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
- CHEMBL1202
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- Cambridge id 5807784
- Tox21_110712_1
- 86483-48-9
- DTXCID1027768
- Epitope ID:174846
- CS-8134
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
- H10663
- Prestwick_67
- BIM-0048462.P001
- AC-23972
- F0001-2378
- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
- s5008
- Clprofloxacin Hydrochloride
- NSC-620634
- NCGC00016959-06
- Ciprofloxacini hydrochloridum
- Ciprofloxacin Hydrochloride Anhydrous
- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
- ciprofloxacine hydrochloride
- Bay-09867 hydrochloride
-
- MDL: MFCD00079044
- Piscine à noyau: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
- La clé Inchi: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
- Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
Propriétés calculées
- Qualité précise: 367.11000
- Masse isotopique unique: 367.1098973g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 3
- Complexité: 571
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.9
Propriétés expérimentales
- Couleur / forme: Powder
- Point de fusion: >300 ºC
- Le PSA: 74.57000
- Le LogP: 2.77910
Ciprofloxacin monohydrochloride Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.
Ciprofloxacin monohydrochloride Données douanières
- Code HS:29419000
- Données douanières:
Code douanier chinois:
29419000
Ciprofloxacin monohydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81271-5mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80137-5mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| MedChemExpress | HY-B0356A-500mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | 99.90% | 500mg |
¥281 | 2025-04-15 | |
| MedChemExpress | HY-B0356A-1g |
Ciprofloxacin monohydrochloride |
93107-08-5 | 99.90% | 1g |
¥400 | 2025-04-15 | |
| MedChemExpress | HY-B0356A-5g |
Ciprofloxacin monohydrochloride |
93107-08-5 | 100% | 5g |
¥800 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S5008-100mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98% | 100mg |
¥794.97 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-25g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 25g |
¥2,135.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-5g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 5g |
¥719.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-500mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 500mg |
¥226.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-100mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 100mg |
¥113.90 | 2023-09-03 |
Ciprofloxacin monohydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of ciprofloxacin and related compounds, Canada, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors, QSAR & Combinatorial Science, 2005, 24(6), 758-768
Méthode de production 4
Conditions de réaction
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
Référence
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Méthode de production 5
Conditions de réaction
Référence
- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623
Méthode de production 6
Conditions de réaction
Référence
- Advanced continuous flow platform for on-demand pharmaceutical manufacturing, Chemistry - A European Journal, 2018, 24(11), 2776-2784
Méthode de production 7
Conditions de réaction
Référence
- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50
Méthode de production 8
Conditions de réaction
Référence
- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,
Méthode de production 9
Conditions de réaction
Référence
- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
Référence
- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
Référence
- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
Référence
- Preparation of ciprofloxacin hydrochloride, China, , ,
Méthode de production 13
Conditions de réaction
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
Référence
- An expeditious synthesis of quinolone antibacterials, Heterocyclic Communications, 2005, 11(5), 423-426
Méthode de production 14
Conditions de réaction
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
Référence
- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt
Référence
- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, Angewandte Chemie, 2017, 56(30), 8870-8873
Méthode de production 16
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt
Référence
- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859
Méthode de production 17
Conditions de réaction
Référence
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Isolation and characterization of ciprofloxacin-HCl crystals, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067
Méthode de production 20
Conditions de réaction
Référence
- Synthesis of ciprofloxacin hydrochloride monohydrate, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294
Ciprofloxacin monohydrochloride Raw materials
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- N-Ethoxycarbonyl-ciprofloxacin
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Ciprofloxacin monohydrochloride Preparation Products
Ciprofloxacin monohydrochloride Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:93107-08-5)Ciprofloxacin HCl
Numéro de commande:sfd547
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:32
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Numéro de commande:LE340
État des stocks:in Stock
Quantité:5KG/1KG/25KG/100KG
Pureté:99% HPLC
Dernières informations tarifaires mises à jour:Thursday, 14 August 2025 14:44
Prix ($):negotiated
Courriel:617971708@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:93107-08-5)环丙沙星盐酸盐
Numéro de commande:LE26563452;LE10547
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:56
Prix ($):discuss personally
Courriel:18501500038@163.com
Ciprofloxacin monohydrochloride Littérature connexe
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-08-5)Ciprofloxacin HCl
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Pureté:99% HPLC
Quantité:5KG/1KG/25KG/100KG
Prix ($):Enquête